molecular formula C15H23N3O2 B8342114 1-Isopentyl-4-(4-nitrophenyl)piperazine

1-Isopentyl-4-(4-nitrophenyl)piperazine

Cat. No. B8342114
M. Wt: 277.36 g/mol
InChI Key: NRPCXOOXZNMKDK-UHFFFAOYSA-N
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Patent
US07977352B2

Procedure details

Following the general procedure described above for the synthesis of 1-isopentyl-4-(4-nitrophenyl)piperazine, treatment of 1-(4-nitrophenyl)piperazine (5.00 g, 24.1 mmol, 1.0 eq) with isovaleraldehyde (4.16 g, 5.18 mL, 48.3 mmol, 3 eq) at RT for 48 h provided the title compound as a yellow solid (5.34 g, 89% recovery, 93% purity as determined by LC/MS analysis @ UV 254 nm detection). In this case, upon addition of hexane (25 mL) to the crude residue, obtained from evaporation of the DCM extract, and stirring for 24 h the product precipitated from solution, was collected by filtration, washed with hexanes (2×25 ml), and was dried under vacuum. The crude product is used in the next step without further purification. LCMS-ESI (m/z): calcd for C13H19N3O2, 249; [M+H]+ found, 250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.18 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:6]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=2)[CH2:8][CH2:7]1)[CH2:2][CH:3](C)C.[N+](C1C=CC(N2CCNCC2)=CC=1)([O-])=O.C(=O)CC(C)C>>[N+:18]([C:15]1[CH:14]=[CH:13][C:12]([N:9]2[CH2:8][CH2:7][N:6]([CH2:1][CH2:2][CH3:3])[CH2:11][CH2:10]2)=[CH:17][CH:16]=1)([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCNCC1
Name
Quantity
5.18 mL
Type
reactant
Smiles
C(CC(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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